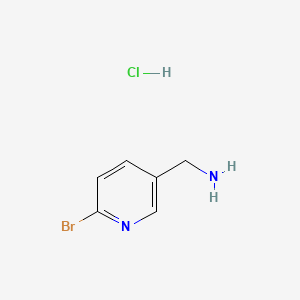

3,5-Diiodo-2-methylpyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

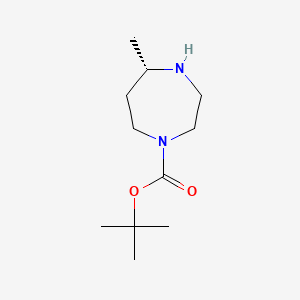

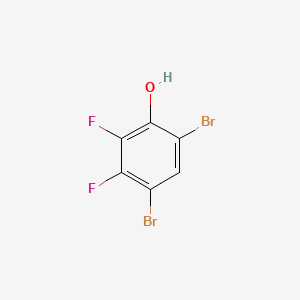

3,5-Diiodo-2-methylpyridin-4-amine is a chemical compound with the molecular formula C6H6I2N2 . It has an average mass of 359.934 Da and a monoisotopic mass of 359.862030 Da .

Synthesis Analysis

The synthesis of pyridine derivatives, which could include this compound, can be achieved through a palladium-catalyzed one-pot Suzuki cross-coupling reaction . This reaction involves the use of 5-bromo-2-methylpyridin-3-amine, either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide, with several arylboronic acids .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with iodine atoms at the 3 and 5 positions, a methyl group at the 2 position, and an amine group at the 4 position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C6H6I2N2), average mass (359.934 Da), and monoisotopic mass (359.862030 Da) .Scientific Research Applications

Role in Chemical Syntheses

3,5-Diiodo-2-methylpyridin-4-amine serves as a valuable intermediate in the synthesis of heterocyclic compounds. Its utility in organic synthesis is underscored by its involvement in constructing diverse chemical structures, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and spiropyrroles, among others. The compound's unique reactivity facilitates mild reaction conditions, enabling the generation of a wide range of heterocyclic compounds and dyes from various precursors, including amines and α-aminocarboxylic acids. This underscores its importance in the synthesis of dyes and heterocyclic compounds, highlighting its versatility and applicability in creating chemically and biologically significant molecules (Gomaa & Ali, 2020).

Biochemical Interactions and Applications

While direct studies on this compound's biochemical interactions are limited, the broader context of its chemical class, especially regarding amines, suggests significant potential. Amines, including derivatives such as this compound, are pivotal in various biochemical processes and pharmaceutical applications. For instance, amine-functionalized compounds are explored for their utility in carbon capture technologies, indicating the potential environmental applications of such compounds in mitigating carbon dioxide levels. The strong interaction between CO2 and basic amino functionalities has led to the development of amine-functionalized materials for CO2 sorption, showcasing the compound's relevance in addressing environmental challenges (Lin, Kong, & Chen, 2016).

Moreover, the involvement of amines in the synthesis of pharmaceuticals, agrochemicals, and high-energy materials points to the broad applicability of this compound and its derivatives in creating compounds with significant biological and pharmacological activities. This is supported by the compound's contribution to the production of various agricultural and medical products, highlighting its importance in the development of new drugs and treatment options (Nazarov et al., 2021).

Future Directions

The future directions for research on 3,5-Diiodo-2-methylpyridin-4-amine could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the Suzuki cross-coupling reaction used in its synthesis could be optimized or modified to produce novel pyridine derivatives . Additionally, its potential effects on sensory cells could be further investigated .

Mechanism of Action

Target of Action

The primary target of 3,5-Diiodo-2-methylpyridin-4-amine is the potassium (K+) channel . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons .

Mode of Action

This compound acts as a blocker of the potassium (K+) channels . It binds to the exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .

Biochemical Pathways

The compound’s action on the potassium channels affects the neuronal signaling pathways . By blocking the K+ channels, it reduces the efflux of K+ ions, which in turn enhances the axonal conduction . This can potentially improve the symptoms of neurological disorders like multiple sclerosis .

Pharmacokinetics

Similar compounds have shown good permeability and stability

Result of Action

The result of the compound’s action is the enhancement of impulse conduction in neurons . This can potentially lead to improved neuronal function in conditions where K+ channels are abnormally exposed, such as in demyelinating diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other ions, the state of the neuronal membrane, and the degree of demyelination

properties

IUPAC Name |

3,5-diiodo-2-methylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6I2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQRCBCLSHHDTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1I)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6I2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856806 |

Source

|

| Record name | 3,5-Diiodo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227266-99-0 |

Source

|

| Record name | 3,5-Diiodo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B567470.png)

![4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567474.png)

![6-Chloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B567475.png)